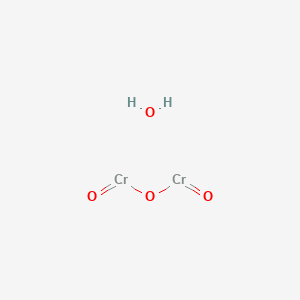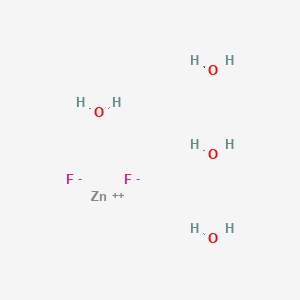
Zinc fluoride, tetrahydrate
説明
Zinc fluoride tetrahydrate is used as a mild fluorinating agent in the replacement of chlorine in halogenated hydrocarbons, in fluorophosphate and fluoride glass, and in the manufacture of fluoride glass optical fibers and optical transmitting glass .
Synthesis Analysis
Zinc fluoride can be synthesized through several methods. It is commonly produced by reacting zinc with fluorine gas . Additionally, the compound can also be prepared by reacting zinc oxide with hydrofluoric acid . A novel sol–gel synthesis method for Zinc fluoride has also been reported .Molecular Structure Analysis
Zinc fluoride exhibits a rutile structure containing 6 coordinate zinc, which suggests appreciable ionic character in its chemical bonding .Chemical Reactions Analysis
Zinc fluoride can be synthesized by the reaction of zinc metal with fluorine gas . It can also be synthesized by the reaction of hydrofluoric acid with zinc, yielding hydrogen gas (H2) and zinc fluoride (ZnF2) . Zinc fluoride can be hydrolyzed by hot water to form the zinc hydroxide fluoride, Zn(OH)F .Physical And Chemical Properties Analysis
Zinc fluoride is a white or colorless crystalline solid with a high melting point of 872°C and boiling point around 1500°C . Being an ionic compound, zinc fluoride readily dissolves in water to give a slightly acidic solution, due to the hydrolysis of the Zn2+ and F- ions .科学的研究の応用
Catalysis and Heterogeneous Reactions
Zinc fluoride tetrahydrate (ZnF₂·4H₂O) has been studied as a potential heterogeneous catalyst. Its high surface area, achieved through sol–gel synthesis, makes it an attractive candidate for catalytic applications. In particular, ZnF₂ has weaker Lewis acid sites compared to other metal fluorides like MgF₂. These properties suggest its use as a catalyst component in various reactions, such as organic transformations and hydrocarbon conversions .
Fluorinating Agent
ZnF₂·4H₂O serves as a mild fluorinating agent. It can replace chlorine in halogenated hydrocarbons, enabling the introduction of fluorine atoms into organic molecules. This property is valuable in synthetic chemistry, where selective fluorination is desired .
Fluorophosphate and Fluoride Glass
Fluoride glasses are essential for optical applications due to their low dispersion and transparency in the infrared region. Zinc fluoride tetrahydrate contributes to the manufacture of fluoride glass optical fibers and optical transmitting glass. These materials find use in fiber optics, lasers, and other optical devices .
Metal Production and Refining
In oxygen-sensitive applications, such as metal production, ZnF₂·4H₂O plays a role. Its insolubility in water makes it suitable for use in controlled environments where oxygen exposure must be minimized .
Pharmaceuticals and Drug Delivery
While less common, zinc fluoride tetrahydrate has been explored for its potential in drug delivery systems. Researchers investigate its compatibility with pharmaceutical compounds and its ability to release drugs in a controlled manner .
Materials Science and Nanotechnology
The unique properties of sol–gel-prepared ZnF₂ open avenues for materials science and nanotechnology. Researchers can explore its behavior at the nanoscale, including its surface interactions, optical properties, and crystal structure. Applications may emerge in areas such as sensors, coatings, and nanocomposites .
作用機序
Target of Action
Zinc Fluoride, Tetrahydrate is an inorganic compound with a wide range of applications It’s known to interact with various biological molecules such as enzymes and transcription factors .
Mode of Action
Zinc Fluoride, Tetrahydrate interacts with its targets primarily through ionic interactions . It’s believed to have appreciable ionic character in its chemical bonding . The compound can be hydrolyzed by hot water to form the zinc hydroxide fluoride, Zn(OH)F .
Biochemical Pathways
It regulates the expression and activation of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors .
Result of Action
Zinc, a component of zinc fluoride, tetrahydrate, is known to play a crucial role in cell proliferation, survival/death, and dna repair mechanisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zinc Fluoride, Tetrahydrate. For instance, its solubility in water can be affected by the pH of the environment . Moreover, it’s known to release toxic hydrogen fluoride gas when heated to decomposition , suggesting that temperature can significantly impact its stability and action.
Safety and Hazards
Zinc fluoride is considered toxic when ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system . It is particularly dangerous due to its potential to release hydrofluoric acid, a highly corrosive and toxic substance, in the presence of moisture . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
zinc;difluoride;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUYPRXVRBIFO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[F-].[F-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2H8O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161180 | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC fluoride tetrahydrate | |
CAS RN |
13986-18-0 | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC FLUORIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ7815WXFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What causes the disorder observed in crystalline zinc fluoride tetrahydrate?
A1: Research suggests that the disorder in crystalline ZnF2•4H2O at 0 K arises from the indistinguishable nature of oxygen and fluorine atoms surrounding the central zinc atom. [] The zinc atom is octahedrally coordinated, with four water molecules and two fluorine atoms. As the crystal structure does not differentiate between oxygen and fluorine, each octahedron, with fluorine atoms in a trans configuration, can have three possible orientations, leading to a residual entropy of approximately R ln 3. []
Q2: What are the primary applications of zinc fluoride and its derivatives?
A2: Zinc fluoride (ZnF2) serves as a mild fluorinating agent for replacing chlorine in halogenated hydrocarbons. [] It also plays a crucial role in manufacturing fluorophosphate and fluoride glass, including optical fibers and transmitting glass. [] Alkali/metal fluorozincates, derivatives of zinc fluoride, find application as catalysts in dental impressions. []
Q3: What is the standard entropy of the fluoride ion (F-) in solution, and how was it determined?
A3: The standard entropy of the fluoride ion at 25°C is -13.1 ± 0.4 J K–1 mol–1. [] This value was determined by researchers who redetermined the heat of solution of sodium fluoride (NaF) in water at 25°C and combined this data with existing information on the salt and its saturated solution. []
Q4: How does the structure of zinc fluoride tetrahydrate relate to its thermal decomposition?
A4: While the provided abstracts lack details on the specific thermal decomposition mechanism of ZnF2•4H2O, we can infer that the arrangement of water molecules within the crystal lattice influences this process. Further research into the dehydration steps and the stability of intermediate hydrates would be valuable.
Q5: Are there any known toxicological concerns associated with zinc fluoride or its derivatives?
A5: Although not explicitly discussed in the provided abstracts, it is crucial to acknowledge that fluoride compounds, including zinc fluoride, can be toxic at certain levels. [] More research is needed to understand the specific toxicological profiles of different fluoride salts and their potential impact on human health. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



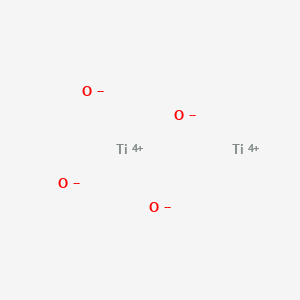
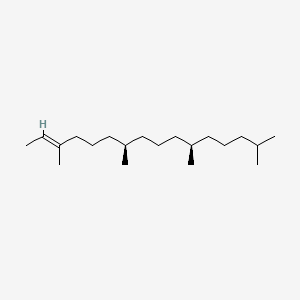

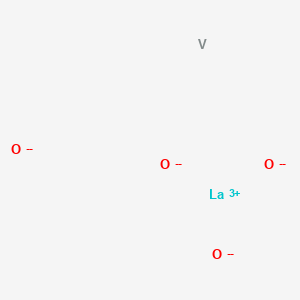
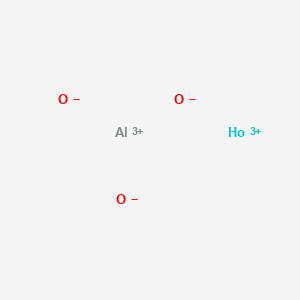


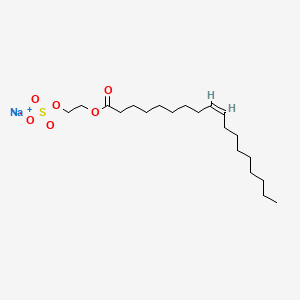
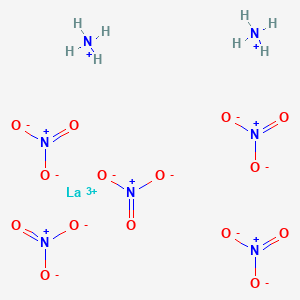



![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)
